molecular formula C9H8N2O B3028646 8-Aminoquinolin-3-ol CAS No. 25369-38-4

8-Aminoquinolin-3-ol

Cat. No.: B3028646
CAS No.: 25369-38-4
M. Wt: 160.17
InChI Key: GLVURCUKRZAGQN-UHFFFAOYSA-N
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Description

8-Aminoquinolin-3-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is characterized by an amino group at the 8th position and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs .

Mechanism of Action

Target of Action

8-Aminoquinolin-3-ol, often abbreviated as AQ, is a derivative of quinoline . Its primary targets are the liver stages of Plasmodium infections . These stages include both the active liver schizonts and the dormant hypnozoites .

Mode of Action

It is believed that the mitochondria may be the biological target of this compound . The compound interacts with its targets, leading to the death of the parasite in the liver stage, thus preventing the progression of the disease .

Biochemical Pathways

This compound has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .

Pharmacokinetics

Its derivative, primaquine, has a much shorter elimination half-life compared to another derivative, tafenoquine . Primaquine has a half-life of 6 hours, while tafenoquine has a half-life of 14 days . These properties impact the bioavailability and efficacy of these compounds.

Result of Action

The action of this compound results in the clearance of liver-stage parasites, especially those from Plasmodium vivax . These parasites can persist in the liver for months as a dormant form (the hypnozoite), which re-emerges much later to cause clinical disease . By killing these parasites, this compound prevents the recurrence of malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s toxicity can be a major concern in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is a common genetic abnormality, especially in regions where malaria is or has been endemic . Therefore, the safety and efficacy of this compound and its derivatives need to be carefully evaluated in different populations and environmental conditions.

Biochemical Analysis

Biochemical Properties

8-Aminoquinolin-3-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, including CYP2D6 and CYP3A4, which are involved in its metabolism . These interactions often result in the formation of hydroxylated metabolites, which can further participate in biochemical pathways. Additionally, this compound has been found to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular responses . This oxidative stress can affect gene expression and cellular metabolism, potentially leading to apoptosis in certain cell types. Furthermore, this compound has been shown to impact the hexose monophosphate shunt, increasing hydrogen peroxide production and decreasing glutathione levels in erythrocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other biomolecules, influencing their activity. Additionally, this compound inhibits monoamine oxidase A, leading to increased levels of neurotransmitters and subsequent effects on neurotransmission . The compound’s ability to induce oxidative stress also plays a crucial role in its molecular mechanism, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and oxygen . Long-term exposure to this compound has been observed to cause sustained oxidative stress in cells, leading to potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and antimalarial activity without significant toxicity . At higher doses, this compound can induce toxic effects, including hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . These toxic effects are primarily due to the compound’s ability to induce oxidative stress and damage erythrocytes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and monoamine oxidase A . The compound undergoes hydroxylation and oxidative deamination, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions with cytochrome P450 enzymes and monoamine oxidase A are crucial for the compound’s metabolism and subsequent effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It has been observed to accumulate in certain tissues, particularly the liver and erythrocytes, where it exerts its effects . The interactions with transporters and binding proteins play a significant role in the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound is crucial for its interactions with biomolecules and subsequent effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoquinolin-3-ol can be achieved through various methods. One common approach involves the reduction of 3-hydroxy-8-nitroquinoline using hydrogen gas in the presence of a palladium on carbon (Pd-C) catalyst . Another method includes the acylation and halogenation of 8-aminoquinolines using acyl halides and copper oxide (CuO) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Aminoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and pharmacological activities .

Properties

IUPAC Name

8-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVURCUKRZAGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315258
Record name 8-Amino-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-38-4
Record name 8-Amino-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25369-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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